N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a dihydropyrimidinyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic ring .
Scientific Research Applications
N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Lacks the trifluoromethyl and dihydropyrimidinyl sulfanyl groups, making it less complex and potentially less versatile.
2-(4-chlorophenylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Uniqueness
N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. The presence of both a trifluoromethyl group and a dihydropyrimidinyl sulfanyl moiety makes it particularly interesting for research and development in various scientific fields .
Properties
Molecular Formula |
C13H9ClF3N3O2S |
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Molecular Weight |
363.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C13H9ClF3N3O2S/c14-7-1-3-8(4-2-7)18-11(22)6-23-12-19-9(13(15,16)17)5-10(21)20-12/h1-5H,6H2,(H,18,22)(H,19,20,21) |
InChI Key |
NLAWUJFCVXEBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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